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Compound of Interest

4-Methyl-3-(3-
Compound Name:
nitrobenzoyl)pyridine

cat. No.: B1319671

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-3-(3-
nitrobenzoyl)pyridine as a key intermediate in organic synthesis, particularly in the
development of pharmacologically active compounds. This document includes its synthesis via
Friedel-Crafts acylation and its subsequent transformation into an amino derivative, a crucial
step in the synthesis of various bioactive molecules.

Introduction

4-Methyl-3-(3-nitrobenzoyl)pyridine is a ketone and pyridine derivative that serves as a
valuable building block in medicinal chemistry.[1][2] Its structural features, including a reactive
keto group and a nitro group that can be readily reduced to an amine, make it a versatile
precursor for the synthesis of complex heterocyclic compounds. Notably, derivatives of this
intermediate are relevant in the synthesis of kinase inhibitors and are found as impurities in
active pharmaceutical ingredients like Dabigatran. The ability to introduce a substituted benzoyl
group onto a pyridine ring is a key step in the construction of molecules with potential
therapeutic applications.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-3-(3-nitrobenzoyl)pyridine is
presented in Table 1.
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Table 1: Physicochemical Properties of 4-Methyl-3-(3-nitrobenzoyl)pyridine

Property Value Reference
CAS Number 1187168-01-9 [4]
Molecular Formula C13H10N203 [4]
Molecular Weight 242.234 g/mol [4]
Purity Typically 297.0% [4]
InChi Key HVABZPWEWFLDEJ- (4]
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Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-(3-
hitrobenzoyl)pyridine via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of 4-Methyl-3-(3-
nitrobenzoyl)pyridine based on the principles of the Friedel-Crafts acylation reaction.[5][6][7]
This reaction involves the acylation of 4-methylpyridine with 3-nitrobenzoyl chloride in the
presence of a Lewis acid catalyst, such as aluminum chloride (AICls).

Materials:

4-Methylpyridine

» 3-Nitrobenzoyl chloride

e Aluminum chloride (anhydrous)

e Dichloromethane (DCM, anhydrous)

« Hydrochloric acid (1 M)

e Saturated sodium bicarbonate solution

» Brine (saturated NaCl solution)
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e Anhydrous magnesium sulfate

e Round-bottom flask

o Magnetic stirrer

e Reflux condenser

e Dropping funnel

* Ice bath

e Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography
Procedure:

e To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous
dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
cool the mixture to 0 °C using an ice bath.

e Slowly add 3-nitrobenzoyl chloride (1.0 eq) to the suspension.

 After the addition is complete, add 4-methylpyridine (1.1 eq) dropwise to the reaction
mixture, maintaining the temperature at 0 °C.

e Once the addition of 4-methylpyridine is complete, allow the reaction mixture to warm to
room temperature and then heat to reflux.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M
hydrochloric acid.

o Transfer the mixture to a separatory funnel and separate the organic layer.
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» Extract the aqueous layer with dichloromethane.

o Combine the organic layers and wash sequentially with saturated sodium bicarbonate
solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

o Purify the crude product by silica gel column chromatography to afford 4-Methyl-3-(3-
nitrobenzoyl)pyridine.

Expected Yield: Yields for Friedel-Crafts acylations can vary widely depending on the specific
substrates and reaction conditions.

Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. 3-
Nitrobenzoyl chloride is a lachrymator. All manipulations should be carried out in a well-
ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses)
should be worn.

Protocol 2: Reduction of 4-Methyl-3-(3-
hitrobenzoyl)pyridine to 3-(3-Aminobenzoyl)-4-
methylpyridine

This protocol details the reduction of the nitro group of 4-Methyl-3-(3-nitrobenzoyl)pyridine to
an amine, a common transformation in the synthesis of pharmaceutical intermediates. The
procedure is adapted from a similar reduction of a nitroaromatic compound.[8][9]

Materials:

4-Methyl-3-(3-nitrobenzoyl)pyridine

Raney Nickel (catalyst)

Tetrahydrofuran (THF)

Hydrogen gas (H2)
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Hydrogenation reactor or similar apparatus

Filter paper

Anhydrous sodium sulfate

Rotary evaporator
Procedure:

e In a hydrogenation reactor, add 4-Methyl-3-(3-nitrobenzoyl)pyridine (1.0 eq) and Raney
Nickel (approximately 10% by weight of the starting material) to tetrahydrofuran.

o Seal the reactor and perform three cycles of nitrogen gas substitution to remove air.
 Introduce hydrogen gas into the reactor and stir the reaction mixture.

e Heat the reaction to approximately 60 °C.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, cool the mixture and carefully filter it to remove the Raney
Nickel catalyst. Wash the filter cake with a small amount of tetrahydrofuran.

e Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator to yield 3-(3-Aminobenzoyl)-4-methylpyridine.

Quantitative Data:

Table 2: Representative Yield for the Reduction of a Structurally Similar Nitroaromatic
Compound

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1319671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Starting Temperat . Referenc
. Product Catalyst Solvent Yield
Material ure e
Ethyl 3-(4- Ethyl 3-(3-
(methylami  amino-4-
no)-3-nitro-  (methylami
N-(pyridin- no)-N- Rane
Py )_ _ _ Y THF 60 °C 96% [8][9]
2- (pyridin-2- Nickel
yl)benzoyla yl)benzami
mido)propa  do)propan
noate oate

Safety Precautions: Raney Nickel is pyrophoric and should be handled with care, preferably

under a solvent. Hydrogen gas is flammable and explosive; ensure the reaction is carried out in
a well-ventilated area with appropriate safety measures.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and subsequent
reduction of 4-Methyl-3-(3-nitrobenzoyl)pyridine.
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Caption: Workflow for the synthesis of 4-Methyl-3-(3-nitrobenzoyl)pyridine.
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Caption: Workflow for the reduction of the nitro group.

Applications in Drug Discovery

The amino derivative obtained from the reduction of 4-Methyl-3-(3-nitrobenzoyl)pyridine is a
key precursor for the synthesis of a wide range of bioactive molecules. The presence of the
amino group allows for further functionalization, such as amide bond formation, to build more
complex molecular architectures. This strategic positioning of functional groups is crucial in the
design of molecules that can interact with biological targets. For instance, similar structures are
integral to the development of kinase inhibitors, which are a significant class of therapeutic
agents in oncology. The versatility of this intermediate makes it a valuable tool for medicinal
chemists in the exploration of new chemical entities with potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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